![molecular formula C10H12N2O B1384495 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one CAS No. 1247517-44-7](/img/structure/B1384495.png)
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Overview
Description
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable cyclopentanone derivative, followed by cyclization in the presence of a strong acid or base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Features
The structure of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one includes:
- A cyclopropyl group that enhances its reactivity.
- A bicyclic pyrimidine framework that is crucial for its biological activity.
Chemical Reactivity
The compound undergoes various chemical reactions including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be performed with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are possible at specific positions on the pyrimidine ring.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Inhibition of Sepiapterin Reductase : This enzyme is involved in the biosynthesis of tetrahydrobiopterin, essential for neurotransmitter synthesis. Inhibition may have therapeutic implications for neurological disorders.
- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.
- Antitumor Activity : The compound has demonstrated potential in inhibiting tumor growth in preclinical models.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the cyclopropyl group and the bicyclic structure contributes to its unique pharmacological profile.
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl group attached to a cyclopenta[d]pyrimidine ring | Anti-inflammatory, anticancer |
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | Similar bicyclic framework | Different biological activity profiles |
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine | Additional pyrrolidine moiety | Altered pharmacokinetics |
Synthetic Routes
Several synthetic methods have been developed for producing this compound:
- Cyclization of Cyclopropylamine with Cyclopentanone Derivatives : This method involves strong acid or base catalysis.
- Continuous Flow Synthesis : This modern technique optimizes yields and purity for industrial applications.
Neurological Disorders
A study explored the inhibition of sepiapterin reductase by this compound and its implications for treating conditions like Parkinson's disease. The findings suggested significant potential for developing targeted therapies based on this compound's mechanism.
Antimicrobial Efficacy
In vitro assays demonstrated that this compound exhibited notable antimicrobial activity against various strains of bacteria and fungi. These studies are critical for understanding its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in inflammatory, cancerous, or viral processes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
- 4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is unique due to its specific cyclopropyl and cyclopenta[d]pyrimidin-4-one structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
2-Cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique bicyclic structure that enhances its chemical reactivity and potential therapeutic applications. The molecular formula of this compound is CHNO, with a molecular weight of 176.22 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary data suggest that it may possess cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidines have been identified as potent inhibitors of certain kinases involved in cancer progression .
- Antiviral Effects : There is emerging evidence supporting its potential as an antiviral agent, particularly against viruses that exploit the host's cellular machinery for replication.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the cyclopropyl group and the bicyclic pyrimidine structure contributes to its unique pharmacological profile.
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl group attached to a cyclopenta[d]pyrimidine ring | Anti-inflammatory, anticancer |
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | Similar bicyclic framework | Different biological activity profiles |
1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine | Additional pyrrolidine moiety | Altered pharmacokinetics |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 5 to 20 nM against specific cancer cell lines. These findings indicate a significant potential for developing new anticancer therapies based on this scaffold .
- Inflammation Models : In animal models of inflammation induced by carrageenan, the administration of this compound resulted in reduced hyperalgesia and inflammation markers . This suggests its utility in treating conditions like arthritis or other inflammatory diseases.
- Antiviral Screening : Initial antiviral screenings revealed that certain derivatives showed promising activity against viral replication in cell cultures. Further studies are necessary to elucidate the mechanisms involved.
Properties
IUPAC Name |
2-cyclopropyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-7-2-1-3-8(7)11-9(12-10)6-4-5-6/h6H,1-5H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFUMFZRYZHYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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